Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide), commonly known as cyclo(RGDfC), is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has a unique structure that allows it to interact with specific receptors on the surface of cells, making it useful in the areas of drug delivery and cancer therapy.
Wirkmechanismus
Cyclo(RGDfC) binds to integrin receptors on the surface of cells, specifically the αvβ3 and αvβ5 integrins. This binding triggers a series of intracellular signaling events that can lead to cell proliferation, migration, and survival. By targeting these integrins, cyclo(RGDfC) can disrupt these signaling pathways, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that cyclo(RGDfC) can induce apoptosis (programmed cell death) in cancer cells. This peptide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for tumor growth and metastasis. In addition, cyclo(RGDfC) has been shown to enhance the uptake of therapeutic agents by cancer cells, making it a promising tool for drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using cyclo(RGDfC) in lab experiments is its specificity for integrin receptors on the surface of cells. This allows researchers to selectively target cancer cells, while sparing healthy cells. However, one limitation of using cyclo(RGDfC) is its stability. The disulfide bond that forms the cyclic structure of the peptide can be easily broken under certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several potential future directions for the use of cyclo(RGDfC) in cancer therapy. One area of research is the development of novel drug delivery systems that utilize this peptide. Another area of research is the modification of the peptide to enhance its stability and activity. Additionally, there is ongoing research into the use of cyclo(RGDfC) in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential applications of cyclo(RGDfC) in cancer therapy make it an exciting area of research with promising future directions.
Synthesemethoden
The synthesis of cyclo(RGDfC) involves the use of solid-phase peptide synthesis (SPPS). This method involves the step-by-step addition of amino acids to a growing peptide chain on a solid support. The cyclic structure of cyclo(RGDfC) is achieved through the formation of a disulfide bond between the cysteine residues.
Wissenschaftliche Forschungsanwendungen
Cyclo(RGDfC) has been extensively studied for its potential applications in the field of cancer therapy. This peptide has been shown to selectively target integrin receptors that are overexpressed on the surface of cancer cells. By targeting these receptors, cyclo(RGDfC) can deliver therapeutic agents specifically to cancer cells, while sparing healthy cells.
Eigenschaften
CAS-Nummer |
145706-74-7 |
---|---|
Produktname |
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Molekularformel |
C22H37N9O8S2 |
Molekulargewicht |
619.7 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
InChI-Schlüssel |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Kanonische SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Andere CAS-Nummern |
145706-74-7 |
Sequenz |
XRGDX |
Synonyme |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.